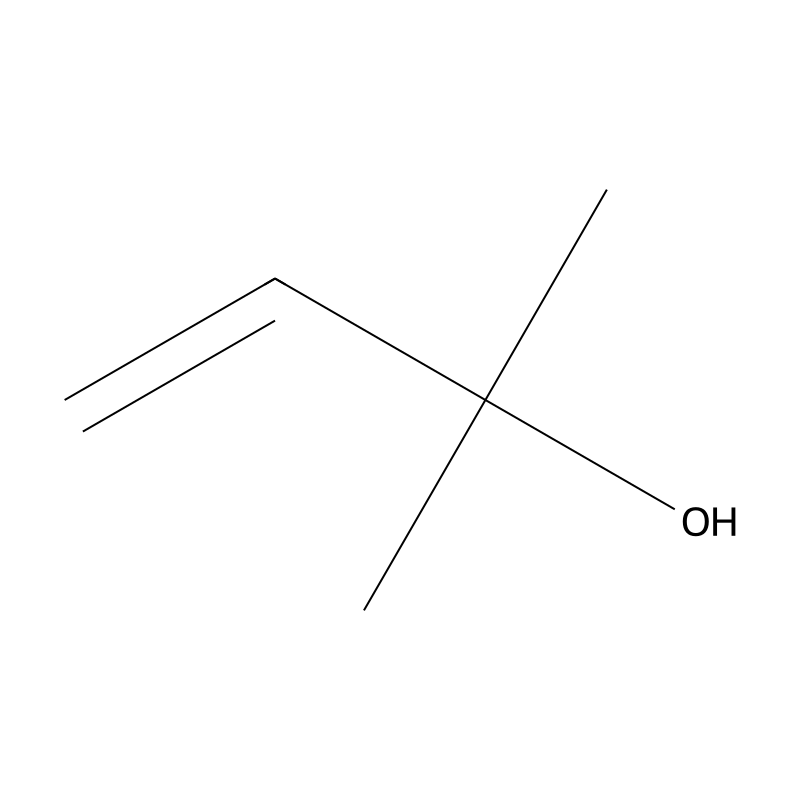

2-Methyl-3-buten-2-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000 mg/mL

Solubility in water, g/100ml at 20 °C: 19 (good)

Synonyms

Canonical SMILES

2-Methyl-3-buten-2-ol is an organic compound with the molecular formula and a molecular weight of approximately 86.1323 g/mol. It is classified as an unsaturated alcohol, specifically a 3-buten-2-ol derivative, and is known for its distinctive structure featuring a double bond and a hydroxyl group. This compound is also referred to by various names including dimethylvinylcarbinol and vinyldimethylcarbinol, highlighting its structural characteristics. It has been identified in several natural sources, including the plant species Humulus lupulus (hops) and Rhodiola crenulata, indicating its potential biological significance .

- Flammability: Flammable liquid.

- Toxicity: Limited data available. However, as with many organic compounds, it is advisable to handle DMA with care, avoiding inhalation, ingestion, and skin contact.

Please Note:

- The information on chemical reactions is for general understanding and may not be exhaustive. Specific reaction conditions and mechanisms might vary.

- Safety information should be used for educational purposes only. Always refer to Safety Data Sheets (SDS) for detailed handling and disposal procedures.

Atmospheric Chemistry:

- MBO is a biogenic volatile organic compound (BVOC) emitted by many pine species []. BVOCs are released into the atmosphere and can react with other chemicals to form secondary organic aerosols (SOA), which can impact air quality and climate.

- Studies have investigated the atmospheric fate of MBO, including its reaction with hydroxyl radicals (OH) and its potential contribution to SOA formation [].

Insect Pheromones:

- MBO is a component of the aggregation pheromone of the bark beetle Ips typographus []. Aggregation pheromones attract other beetles to a location, such as a suitable host tree.

- Research has focused on understanding the role of MBO in bark beetle communication and its potential use for developing pest management strategies [].

Other Research Applications:

The chemical reactivity of 2-methyl-3-buten-2-ol is influenced by its unsaturation and hydroxyl group. Under atmospheric conditions, it primarily reacts with hydroxyl radicals, leading to the formation of various oxygenated products such as glycolaldehyde and glyoxal. The reaction pathways include:

- Hydroxyl Radical Reaction: The interaction with hydroxyl radicals can yield several products, including formaldehyde and acetone .

- Photooxidation: In the presence of sunlight, photooxidation can produce secondary organic aerosols, contributing to atmospheric particulate matter .

- Decomposition: The compound can undergo beta C-C scission and isomerization reactions, which are characterized by low activation barriers .

Synthesis of 2-methyl-3-buten-2-ol can be achieved through several methods:

- Alkylation Reactions: This involves the alkylation of allyl alcohol or similar compounds using methylating agents.

- Dehydration of Alcohols: Dehydration of 2-methyl-3-butanol can yield 2-methyl-3-buten-2-ol under acidic conditions.

- Biological Synthesis: Certain microorganisms can produce this compound through metabolic pathways, highlighting its potential for biotechnological applications .

2-Methyl-3-buten-2-ol has various applications across different fields:

- Flavoring Agent: It is utilized in the food industry for its pleasant aroma.

- Fragrance Component: Its unique scent makes it valuable in the cosmetic industry.

- Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds and materials .

Studies have focused on the interactions of 2-methyl-3-buten-2-ol with various environmental factors:

- Atmospheric Chemistry: Research has shown that it participates in complex atmospheric reactions that influence air quality and climate .

- Radical Formation: The generation of peroxy and alkoxy radicals during its oxidation has been extensively studied to understand its role in atmospheric chemistry .

Several compounds share structural similarities with 2-methyl-3-buten-2-ol, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methylbutan-1-ol | C₅H₁₂O | A saturated alcohol without unsaturation |

| 1-Methylcyclobutene | C₄H₆ | A cyclic compound with different reactivity |

| 1,3-Hexadiene | C₆H₁₂ | An unsaturated hydrocarbon lacking hydroxyl |

Uniqueness of 2-Methyl-3-buten-2-ol

What sets 2-methyl-3-buten-2-ol apart from these compounds is its combination of both unsaturation and a hydroxyl group, which confers unique reactivity patterns not seen in saturated alcohols or simple hydrocarbons. Its participation in atmospheric reactions leading to secondary organic aerosol formation further distinguishes it within this class of compounds .

Conifer-Specific Biosynthesis Pathways in Pinus Species

MBO biosynthesis in Pinus species is catalyzed by the enzyme MBO synthase, a bifunctional class-I terpene synthase (TPS) that converts dimethylallyl diphosphate (DMAPP) into MBO and trace amounts of isoprene (~90:1 ratio) [1] [3]. This enzyme, first characterized in Pinus sabiniana, requires divalent cations such as Mg²⁺ or Mn²⁺ for activity, with a Michaelis constant ($$K_m$$) of 20 mM for DMAPP—comparable to angiosperm isoprene synthases but three orders of magnitude higher than monoterpene synthases [1] [3]. Potassium ions enhance MBO production while suppressing isoprene synthesis, suggesting regulatory mechanisms tied to cellular ion concentrations [1].

Structural modeling of MBO synthase reveals three phenylalanine residues (Phe-338, Phe-484, Phe-485) that constrict the active site, preventing the accommodation of larger substrates like geranyl diphosphate (GPP), which is typical for monoterpene synthases [1] [3]. This steric restriction distinguishes MBO synthase from other TPS-d1 clade enzymes, which typically produce monoterpenes. Phylogenetically, MBO synthase clusters within the gymnosperm-specific TPS-d1 group, showing closest homology to linalool synthase from Picea abies [1] [3].

In Pinus nigra subsp. laricio, the Pnl MBOS1 gene encodes a putative MBO synthase with high expression levels in leader stems, roots, and needles [2]. Transcript profiling correlates with potential hemiterpene emission, though direct quantification of MBO in tissues remains challenging due to its volatility [2].

Table 1: Key Characteristics of MBO Synthase in Pinus Species

| Property | Value/Description | Source |

|---|---|---|

| Substrate | Dimethylallyl diphosphate (DMAPP) | [1] [3] |

| Cofactor Requirement | Mg²⁺ or Mn²⁺ | [1] [3] |

| $$K_m$$ (DMAPP) | 20 mM | [1] [3] |

| Primary Product | 2-methyl-3-buten-2-ol (90%) + isoprene (10%) | [1] [3] |

| Inhibitors | K⁺ (suppresses isoprene production) | [1] [3] |

| Active Site Residues | Phe-338, Phe-484, Phe-485 | [1] [3] |

Pheromone-Mediated Ecological Roles in Bark Beetle Communication Systems

MBO serves as a critical aggregation pheromone component for the spruce bark beetle (Ips typographus), facilitating mass colonization of host trees [4]. Field studies demonstrate that synthetic MBO lures attract conspecifics to weakened or freshly felled Norway spruce (Picea abies) [4]. However, the ecological role of MBO extends beyond pheromone signaling: its emission from non-host deciduous trees, such as aspen (Populus tremula) and birch (Betula pendula, B. pubescens), disrupts beetle orientation [4].

In host trees, MBO synergizes with other monoterpenes (e.g., α-pinene) to enhance pheromone attraction [4]. By contrast, non-host volatiles containing MBO create a "chemical noise" that masks host-specific signals, reducing beetle landing rates on susceptible conifers [4]. This dual functionality positions MBO as both a facilitator and inhibitor of interspecies interactions, depending on the ecological context.

Inhibition Mechanisms in Non-Host Deciduous Tree Species

Deciduous trees employ MBO as part of a broader chemical defense strategy against bark beetles. Solvent extracts of aspen and birch bark contain MBO alongside oxygenated hemiterpenes like 3-methyl-3-buten-2-one and (E)-3-penten-2-ol [4]. These compounds inhibit the attraction of Ips typographus to pheromone baits by >80% in field trials [4]. The mechanism involves competitive binding to olfactory receptors, effectively "jamming" the beetle’s chemosensory perception [4].

Table 2: Inhibitory Compounds in Non-Host Deciduous Trees

| Tree Species | Identified Inhibitors | Inhibition Efficacy |

|---|---|---|

| Populus tremula | 2-methyl-3-buten-2-ol, 3-methyl-3-buten-2-one | >80% |

| Betula pendula | 2-methyl-3-buten-2-ol, (E)-3-penten-2-ol | >75% |

| Betula pubescens | 2-methyl-3-buten-2-ol | >70% |

The constitutive presence of MBO in non-host bark suggests an evolutionary arms race, wherein deciduous trees exploit the beetles’ reliance on MBO for host location [4]. This strategy reduces interspecific competition for resources and limits beetle-driven forest damage.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

Boiling Point

97.0 °C

97 °C

Flash Point

10 °C c.c.

Vapor Density

Density

0.8 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06

LogP

Melting Point

-28 °C

-28°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 22 of 1700 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1678 of 1700 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant